![molecular formula C18H16FN3O2S B11106087 2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide](/img/structure/B11106087.png)
2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a phenylcyclopropyl group, and a hydrazinocarbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with 2-phenylcyclopropanecarbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclopropyl derivatives.
Scientific Research Applications
2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action may include signal transduction, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
- 2-FLUORO-N-(2-PHENYLETHYL)-BENZAMIDE
- 2-FLUORO-N-(2-HYDROXYPHENYL)-BENZAMIDE
Uniqueness
2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to its combination of a fluorine atom, a phenylcyclopropyl group, and a hydrazinocarbothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16FN3O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-fluoro-N-[[[(1S,2S)-2-phenylcyclopropanecarbonyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H16FN3O2S/c19-15-9-5-4-8-12(15)16(23)20-18(25)22-21-17(24)14-10-13(14)11-6-2-1-3-7-11/h1-9,13-14H,10H2,(H,21,24)(H2,20,22,23,25)/t13-,14+/m1/s1 |
InChI Key |
WZMGWKHXLHIUJU-KGLIPLIRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106006.png)
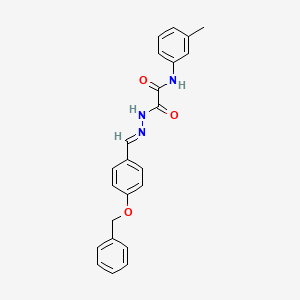
![1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B11106018.png)
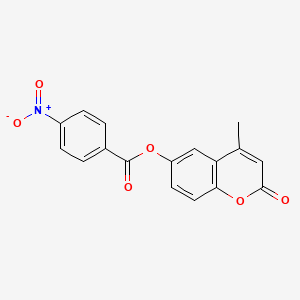
![4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B11106021.png)
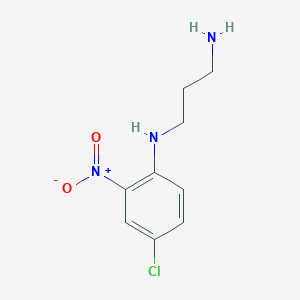
![(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane](/img/structure/B11106042.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11106051.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106053.png)
![1-({[(1E)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)octadecan-1-one](/img/structure/B11106057.png)
![(3E)-4-({2-[(2-{[(1E)-2-methyl-3-oxobut-1-en-1-yl]amino}ethyl)disulfanyl]ethyl}amino)pent-3-en-2-one](/img/structure/B11106060.png)
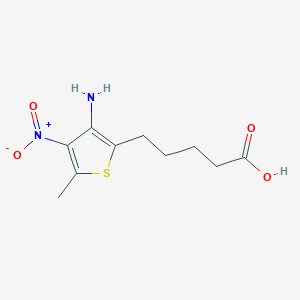
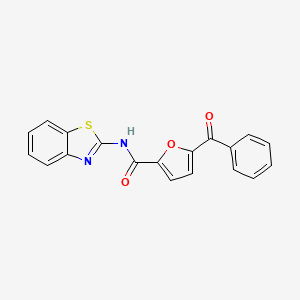
![(4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106099.png)
